molecular formula C15H10Cl3FO B1327767 3-(4-Chloro-3-fluorophenyl)-2',6'-dichloropropiophenone CAS No. 898781-40-3

3-(4-Chloro-3-fluorophenyl)-2',6'-dichloropropiophenone

Cat. No.: B1327767
CAS No.: 898781-40-3
M. Wt: 331.6 g/mol
InChI Key: OZSBAICUJJCEKX-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-fluorophenyl)-2’,6’-dichloropropiophenone is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a propiophenone backbone substituted with chloro and fluoro groups on the phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-fluorophenyl)-2’,6’-dichloropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-chloro-3-fluorobenzoyl chloride and 2,6-dichloropropiophenone as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:

    Friedel-Crafts Acylation:

Industrial Production Methods

In an industrial setting, the production of 3-(4-Chloro-3-fluorophenyl)-2’,6’-dichloropropiophenone follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-fluorophenyl)-2’,6’-dichloropropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(4-Chloro-3-fluorophenyl)-2’,6’-dichloropropiophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-fluorophenyl)-2’,6’-dichloropropiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. The presence of chloro and fluoro groups enhances its reactivity and selectivity in these reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-fluorophenylboronic acid
  • 4-Chloro-3-fluorophenylacetone
  • 4-Chloro-3-fluorophenylmethanol

Uniqueness

3-(4-Chloro-3-fluorophenyl)-2’,6’-dichloropropiophenone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. The combination of chloro and fluoro groups enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-(4-chloro-3-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl3FO/c16-10-6-4-9(8-13(10)19)5-7-14(20)15-11(17)2-1-3-12(15)18/h1-4,6,8H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSBAICUJJCEKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)CCC2=CC(=C(C=C2)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644928
Record name 3-(4-Chloro-3-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-40-3
Record name 3-(4-Chloro-3-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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